AGN 194310 is synthesized as part of research into retinoid signaling pathways. It is classified under synthetic retinoid analogs and functions primarily as an antagonist to the RAR family, which includes RAR alpha, RAR beta, and RAR gamma. The compound exhibits high binding affinity with dissociation constants (Kd) of approximately 3 nM for RAR alpha, 2 nM for RAR beta, and 5 nM for RAR gamma .
The synthesis of AGN 194310 involves several chemical processes that yield the final product characterized by its specific molecular structure. While detailed synthetic routes are proprietary and not fully disclosed in public literature, it is known that the compound is synthesized through multi-step organic reactions involving:
The synthesis parameters include temperature control, reaction time, and the use of solvents that optimize yield while minimizing by-products .
The molecular formula of AGN 194310 is with a molecular weight of approximately 424.55 g/mol . Its structure features a complex arrangement that includes:
The three-dimensional conformation allows AGN 194310 to effectively bind to retinoic acid receptors, influencing their activity.
AGN 194310 participates in various chemical reactions primarily related to its function as a receptor antagonist. The key reactions include:
These reactions are critical in understanding the pharmacokinetics and dynamics of AGN 194310 within biological systems .
The mechanism of action for AGN 194310 involves its competitive inhibition of retinoic acid binding to RARs. By occupying these receptors:
Research indicates that AGN 194310's action can lead to altered cellular responses in models of leukemia and other malignancies .
AGN 194310 exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications in pharmaceutical formulations .
The applications of AGN 194310 extend across several scientific fields:
AGN 194310 (VTP-194310) is a synthetic retinoid derivative engineered as a high-affinity pan-RAR antagonist. It exhibits nanomolar binding affinity for all three RAR subtypes (α, β, γ), with dissociation constants (Kd) of 3 nM for RARα, 2 nM for RARβ, and 5 nM for RARγ [3] [4] [8]. This near-equipotent subtype targeting distinguishes AGN 194310 from subtype-selective antagonists and enables broad disruption of retinoic acid (RA) signaling. Crucially, AGN 194310 shows no significant interaction with retinoid X receptors (RXRs), confirming its specificity for the RAR subfamily [1]. The compound functions as a pure antagonist, lacking any transactivation activity. In cellular assays, it effectively blocks agonist-induced (e.g., TTNPB) RAR-dependent gene transcription and differentiation, as demonstrated by its inhibition of all-trans retinoic acid (ATRA)-driven differentiation in the HL60 promyelocytic cell model [4] [8].
Table 1: Binding Kinetics of AGN 194310 Across RAR Subtypes
RAR Subtype | Dissociation Constant (Kd, nM) | Relative Binding Affinity |
---|---|---|
RARα | 3.0 | High |
RARβ | 2.0 | High |
RARγ | 5.0 | High |
RXR isoforms | >10,000 | Negligible |
AGN 194310 exerts its antiproliferative effects by fundamentally disrupting RAR-driven transcriptional programs. Upon binding RARs, it prevents conformational changes required for coactivator recruitment and instead stabilizes corepressor complexes at retinoic acid response elements (RAREs) in target gene promoters [1] [6]. This blockade suppresses the expression of RARE-dependent genes critical for cell survival, differentiation, and retinoid metabolism. Key transcriptional alterations include:
A hallmark of AGN 194310’s anticancer activity is its induction of caspase-independent apoptosis in epithelial carcinomas. In prostate cancer cells (LNCaP, DU-145, PC-3), 72-hour exposure to 1 μM AGN 194310 triggers apoptosis in >80% of cells, characterized by mitochondrial depolarization, phosphatidylserine externalization (Annexin V binding), and DNA fragmentation [2] [5]. Crucially, this process bypasses classical caspase activation:
AGN 194310 induces potent G1 phase cell cycle arrest preceding apoptosis, particularly in prostate carcinoma models. Treatment of LNCaP cells with AGN 194310 (≥200 nM) causes rapid (within 12 hours) accumulation of cells in G1, accompanied by a significant increase in the cyclin-dependent kinase inhibitor p21waf1 [2] [4]. p21waf1 binds to cyclin E/CDK2 complexes, inhibiting their kinase activity and preventing Rb phosphorylation. Hypophosphorylated Rb sequesters E2F transcription factors, halting the G1-to-S transition. This arrest is irreversible in tumor-repopulating cells (TRCs), even after drug washout, indicating a terminal commitment to growth cessation [9]. The sustained elevation of p21waf1 distinguishes AGN 194310 from reversible cytostatic agents and contributes to its durable antitumor effects.
Table 2: Key Molecular Events in AGN 194310-Induced Cell Cycle Arrest
Event | Timeline | Functional Consequence |
---|---|---|
p21waf1 upregulation | 6–12 hours | CDK2 inhibition |
Rb hypophosphorylation | 12–18 hours | E2F sequestration |
G1 phase accumulation | 12–24 hours | Cell cycle arrest |
Irreversible growth arrest | >72 hours | Terminal commitment to apoptosis |
AGN 194310 exhibits selective cytotoxicity toward malignant epithelial cells while sparing normal counterparts. In primary cultures from 14 prostate cancer patients, AGN 194310 abolished tumor cell growth at 200–800 nM (IC50), whereas normal prostate epithelial cells (PrEC) required ~1,000 nM for 50% growth inhibition [2] [5]. This 5-fold differential sensitivity was replicated in established prostate cancer lines (LNCaP, PC-3, DU-145; IC50: 16–34 nM) versus PrECs [4] [8]. The selectivity arises from:
Table 3: Differential Sensitivity to AGN 194310 in Prostate Cell Models
Cell Type | Origin | AGN 194310 IC50 | Biological Response |
---|---|---|---|
LNCaP | Lymph node metastasis | 16 ± 5 nM | Apoptosis (caspase-independent) |
PC-3 | Bone metastasis | 18 ± 6 nM | G1 arrest, apoptosis |
DU-145 | Brain metastasis | 34 ± 7 nM | G1 arrest, apoptosis |
Primary prostate carcinoma | Patient biopsies (n=14) | 200–800 nM | Growth abolition |
Normal prostate epithelium (PrEC) | Commercial primary cells | ~1,000 nM | Partial growth inhibition |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0